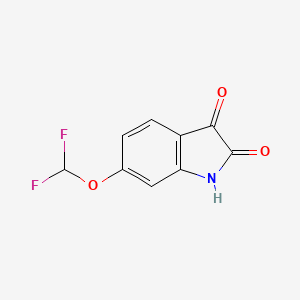
6-(Difluoromethoxy)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)indoline-2,3-dione is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 6-(Difluormethoxy)indolin-2,3-dion beinhaltet typischerweise die Einführung der Difluormethoxygruppe in das Indolin-2,3-dion-Gerüst. Ein gängiges Verfahren ist die Reaktion von Indolin-2,3-dion mit Difluormethylierungsmitteln unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion mit Difluormethyljodid in Gegenwart einer Base wie Kaliumcarbonat durchgeführt werden, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu isolieren .
Industrielle Produktionsverfahren: Die industrielle Produktion von 6-(Difluormethoxy)indolin-2,3-dion kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise die Verwendung von Durchflussreaktoren und automatisierten Systemen zur Steuerung von Reaktionsparametern wie Temperatur, Druck und Reagenzkonzentrationen .
Analyse Chemischer Reaktionen
Reaktionstypen: 6-(Difluormethoxy)indolin-2,3-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um die entsprechenden Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Dion-Einheit in Diole umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Indolinring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Elektrophile Reagenzien wie Halogene und Nitrierungsmittel können unter sauren oder basischen Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinone liefern, während die Reduktion Diole produzieren kann .
Wissenschaftliche Forschungsanwendungen
6-(Difluormethoxy)indolin-2,3-dion wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Interaktionen mit biologischen Makromolekülen.
Medizin: Auf seine Antikrebs-Eigenschaften und sein Potenzial als therapeutisches Mittel untersucht.
Industrie: In der Entwicklung neuartiger Materialien eingesetzt und als Vorläufer bei der Synthese von Pharmazeutika verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 6-(Difluormethoxy)indolin-2,3-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. So kann sie bestimmte Enzyme hemmen, indem sie kovalente Bindungen mit aktiven Zentren-Resten bildet und damit den Zugang des Substrats blockiert. Die an seiner Wirkung beteiligten Signalwege umfassen Signaltransduktions- und Stoffwechselwege .
Ähnliche Verbindungen:
Indol-2,3-dion: Fehlt die Difluormethoxygruppe, aber es wird die Kernstruktur geteilt.
5-Trifluormethoxy-1H-indol-2,3-dion: Ähnlich in der Struktur, aber mit einer Trifluormethoxygruppe an einer anderen Position.
4-[2-(Dipropylamino)ethyl]indolin-2,3-dion: Enthält einen anderen Substituenten an der 4. Position
Einzigartigkeit: 6-(Difluormethoxy)indolin-2,3-dion ist aufgrund der Gegenwart der Difluormethoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese funktionelle Gruppe kann die Stabilität der Verbindung und ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, verbessern, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Wirkmechanismus
The mechanism of action of 6-(Difluoromethoxy)indoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Indole-2,3-dione: Lacks the difluoromethoxy group but shares the core structure.
5-Trifluoromethoxy-1H-indole-2,3-dione: Similar in structure but with a trifluoromethoxy group at a different position.
4-[2-(Dipropylamino)ethyl]indoline-2,3-dione: Contains a different substituent at the 4th position
Uniqueness: 6-(Difluoromethoxy)indoline-2,3-dione is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H5F2NO3 |
|---|---|
Molekulargewicht |
213.14 g/mol |
IUPAC-Name |
6-(difluoromethoxy)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5F2NO3/c10-9(11)15-4-1-2-5-6(3-4)12-8(14)7(5)13/h1-3,9H,(H,12,13,14) |
InChI-Schlüssel |
FUANXDPFAYQQPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


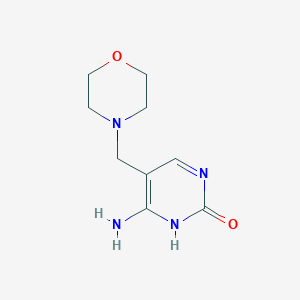
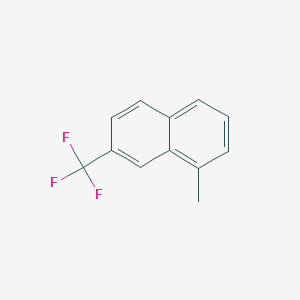
![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
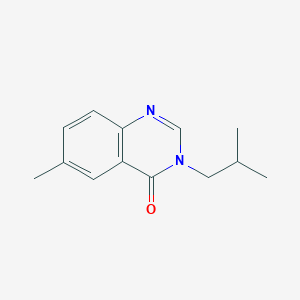
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)

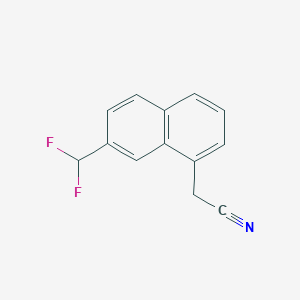




![2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B11889697.png)
![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)
